Phenylketophosphamide

Beschreibung

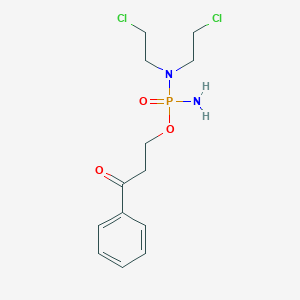

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100993-68-8 |

|---|---|

Molekularformel |

C13H19Cl2N2O3P |

Molekulargewicht |

353.18 g/mol |

IUPAC-Name |

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19) |

InChI-Schlüssel |

ZSQIOJOQXJELQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |

Synonyme |

phenylketophosphamide |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Analog Development of Phenylketophosphamide

Core Synthetic Pathways for Phenylketophosphamide and Its Close Analogs

The synthesis of this compound and its analogs is rooted in the chemistry of cyclophosphamide (B585), a well-established anticancer agent. Researchers have developed these compounds as acyclic, preactivated analogs to investigate the chemical and biological properties of cyclophosphamide's active metabolites.

Synthetic Approaches for this compound as a Cyclophosphamide Analog

This compound is a member of a class of compounds known as phenyl ketone phosphorodiamidates, which have the general chemical structure C₆H₅C(O)CH₂CH₂OP(O)NHR₁NR₂R₃. nih.gov Its synthesis was part of a broader investigation into the solution chemistry of cyclophosphamide metabolites. nih.gov Specifically, this compound was developed as an acyclic analog of aldophosphamide (B1666838), a key metabolite of cyclophosphamide. nih.gov

A significant finding in its synthesis and characterization is its chemical behavior compared to aldophosphamide. While aldophosphamide exists in a dynamic equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide, this compound demonstrates a notable resistance to this type of intramolecular cyclization. nih.gov Spectroscopic (³¹P or ¹³C NMR) and chemical trapping experiments have been unable to detect the formation of the corresponding cyclic compound, 4-hydroxy-4-phenylcyclophosphamide. nih.gov These compounds are synthesized to serve as preactivated versions of cyclophosphamide, meaning they are designed to break down and release a cytotoxic agent through an elimination reaction. nih.gov

Synthesis of Phenylketoisophosphamide (B24629) and Related Structures

The synthetic framework for this compound allows for the creation of various related structures by altering the substituents on the nitrogen atoms of the phosphorodiamidate group. nih.gov This has led to the preparation of important analogs such as phenylketoisophosphamide and phenylketotrofosfamide. nih.gov

This compound : In this structure (designated 14a in a key study), the substituents are R₁ = H, and R₂ = R₃ = CH₂CH₂Cl. nih.gov

Phenylketoisophosphamide : This analog (14b) is an isomer where the substituents are R₁ = R₂ = CH₂CH₂Cl, and R₃ = H. nih.gov It is considered a preactivated acyclic analog of isophosphamide. nih.gov

Phenylketotrofosfamide : For this derivative (14c), all three positions are substituted with chloroethyl groups: R₁ = R₂ = R₃ = CH₂CH₂Cl. nih.gov

The synthesis of these specific analogs allows for a systematic investigation of how the placement and number of the N-chloroethyl groups—which are crucial for alkylating activity—affect the compound's chemical properties and stability. nih.gov

Strategic Design of this compound Derivatives

The design of this compound derivatives involves strategic chemical modifications to influence reactivity, explore structural diversity, and apply prodrug principles for targeted activity.

Chemical Modifications and Their Influence on Compound Reactivity

Chemical modifications to the core this compound structure have a profound impact on the compound's reactivity and stability. A key area of investigation has been the role of the phenyl group itself. nih.gov

To understand the influence of the phenyl group, control studies were conducted comparing this compound with its methyl analog, methylketophosphamide [CH₃C(O)CH₂CH₂OP(O)NH₂N-(CH₂CH₂Cl)₂]. nih.gov While the phenyl group was found to be a key factor in the "resistance" to cyclization, it was the fragmentation rates that showed a profound difference between the phenyl and methyl analogs. nih.gov

The rate at which these compounds generate a cytotoxic alkylating agent can be measured by their half-lives under controlled conditions. Using ³¹P NMR spectroscopy, researchers determined the half-lives for the decomposition of these compounds, which reflects their relative reactivity. nih.gov

Table 1: Half-Life of this compound and Analogs This table shows the half-life of various compounds under standardized reaction conditions (1 M lutidine buffer with Me₂SO (8:2), pH 7.4, 37°C), indicating their relative rates of generating a cytotoxic agent. nih.gov

| Compound | Half-Life (minutes) |

| Cyclophosphamide metabolite (2a/3a) | 72 |

| This compound (14a) | 66 |

| Phenylketoisophosphamide (14b) | 63 |

| Phenylketotrofosfamide (14c) | 56 |

| Methylketophosphamide (20) | 173 |

The data clearly indicates that the this compound analogs have significantly shorter half-lives—and thus higher reactivity—than the methylketophosphamide analog. nih.gov

Exploration of Phosphorodiamidate Scaffold Diversity

The phosphorodiamidate group serves as a versatile scaffold for generating chemical diversity. The general structure, C₆H₅C(O)CH₂CH₂OP(O)NHR₁NR₂R₃, provides multiple sites for chemical modification, particularly at the R₁, R₂, and R₃ positions on the nitrogen atoms. nih.gov

The synthesis of this compound, phenylketoisophosphamide, and phenylketotrofosfamide are prime examples of this scaffold's utility. nih.gov By systematically altering the N-chloroethyl groups, researchers can create a library of compounds with potentially different chemical and biological profiles. This exploration of scaffold diversity is a common strategy in medicinal chemistry to develop compound libraries for screening and optimization. nih.govu-strasbg.fr The ability to generate these analogs from a common precursor facilitates the study of structure-activity relationships.

Prodrug Design Principles Applied to this compound Derivatives

Prodrug design is a strategy used to overcome undesirable properties of a drug by creating a chemically modified, often inactive, derivative that converts to the active parent drug within the body. nih.govjiwaji.eduactamedicamarisiensis.ro this compound and its analogs are designed based on these principles. nih.govnih.gov

Cyclophosphamide itself is a classic prodrug that requires metabolic activation by liver enzymes to become cytotoxic. pschemicals.com this compound is designed as a "preactivated" analog, meaning it bypasses the need for this initial enzymatic activation step. nih.gov These ketone analogs are engineered to undergo an elimination reaction under physiological conditions to yield the active alkylating agent (phosphoramide mustard or isophosphoramide mustard) and the byproduct, phenyl vinyl ketone. nih.gov

Studies have shown that both this compound and phenylketoisophosphamide are directly toxic to embryos in culture without the need for an external metabolic activating system, which is in stark contrast to cyclophosphamide itself. nih.gov This confirms that their design as self-activating prodrugs is successful, releasing their active mustard metabolite directly. nih.gov This approach represents a targeted prodrug design aimed at generating the active species under specific physiological conditions rather than relying on enzymatic conversion. nih.gov

Non-Enzymatic Activation Mechanisms

This compound is a synthetic analog of cyclophosphamide, a widely used anticancer agent. nih.gov Unlike its parent compound, which requires enzymatic activation, this compound can undergo non-enzymatic activation. This process involves the generation of a cytotoxic alkylating agent. nih.gov The activation of this compound is influenced by its chemical structure. The presence of a phenyl group affects the rate of fragmentation, a key step in the activation process. nih.gov

Studies have shown that this compound exhibits a resistance to intramolecular addition reactions. nih.gov This means that it is less likely to form a cyclic isomer, 4-hydroxy-4-phenylcyclophosphamide. This resistance has been confirmed through spectroscopic and chemical analysis. nih.gov The non-enzymatic activation of this compound is a critical area of research, as it offers a potential advantage over enzyme-dependent drugs, which can be affected by metabolic variations in patients.

Analog Design for Circumventing Metabolic Inactivation

A significant challenge in cancer chemotherapy is the inactivation of drugs by metabolic enzymes. researchgate.net To address this, researchers have focused on designing analogs of existing drugs that can bypass these metabolic pathways. researchgate.net this compound is an example of such an analog, designed to circumvent the metabolic inactivation that can affect cyclophosphamide. nih.gov

The design of this compound and similar analogs is a strategy to develop more resilient anticancer agents. researchgate.net By modifying the chemical structure, it is possible to create compounds that are less susceptible to metabolic breakdown, potentially leading to improved therapeutic outcomes. This approach is a key area of investigation in the development of new cancer therapies. researchgate.net

Advanced Analytical Characterization of this compound and Its Analogs

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of this compound and its analogs relies on a combination of advanced spectroscopic techniques. numberanalytics.com These methods provide detailed information about the molecular structure, which is essential for understanding the compound's properties and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organic compounds. researchgate.netjchps.com It provides information about the arrangement of atoms within a molecule. researchgate.net For this compound, ³¹P and ¹³C NMR have been used to study its chemical properties and resistance to cyclization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. numberanalytics.comlibretexts.org The vibrations of these groups create a unique spectral fingerprint, allowing for the characterization of the compound's chemical bonds. libretexts.orggelest.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. numberanalytics.com This technique is crucial for identifying and quantifying compounds, especially in complex mixtures. solubilityofthings.comthermofisher.com Fast atom bombardment mass spectrometry has been used in the analysis of related compounds.

By combining these techniques, researchers can obtain a comprehensive understanding of the structure of this compound and its analogs. numberanalytics.com

Quantitative Analysis of Reaction Kinetics and Product Formation

Understanding the reaction kinetics of this compound is essential for evaluating its potential as a therapeutic agent. mt.com Quantitative analysis provides data on the rate of reaction and the formation of products over time. mt.commt.com

³¹P NMR spectroscopy has been employed to measure the rate at which this compound generates a cytotoxic alkylating agent. nih.gov The half-life of the compound, which is the time it takes for half of the substance to be consumed in a reaction, has been determined under specific conditions. nih.gov This data is crucial for comparing the reactivity of this compound with other similar compounds. nih.gov

The table below presents the half-lives of this compound and related compounds, as determined by ³¹P NMR spectroscopy.

The study of reaction kinetics and product formation is a critical aspect of the development and characterization of new chemical compounds. nih.gov

Compound Names

Molecular Mechanisms and Cellular Activity of Phenylketophosphamide

Intracellular Activation and Metabolic Fate of Phenylketophosphamide

This compound is a structural analog of cyclophosphamide (B585), designed to investigate the chemical and biological properties of cyclophosphamide metabolites. nih.gov Its activation and subsequent metabolic pathway are central to its biological activity.

The intracellular activation of this compound involves its chemical transformation into highly reactive intermediates responsible for its cytotoxic effects. Unlike its parent compound cyclophosphamide, which requires enzymatic activation by hepatic cytochrome P450, analogues like this compound are designed to generate cytotoxic species through non-enzymatic chemical decomposition. nih.gov

The primary mechanism for the generation of these reactive molecules is a unimolecular elimination reaction, specifically a β-elimination process. researchgate.net This chemical breakdown leads to the formation of two key types of reactive species:

Alkylating Agents: The fragmentation of the this compound molecule releases potent alkylating agents such as phosphoramide (B1221513) mustard and its isomer, isophosphoramide mustard. nih.gov These mustards are the ultimate cytotoxic agents, capable of forming covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This alkylation disrupts DNA structure and function, leading to cell cycle arrest and apoptosis. researchgate.net

Michael Acceptors: The β-elimination reaction also produces phenyl vinyl ketone (PVK). researchgate.netresearchgate.net Phenyl vinyl ketone is a reactive Michael acceptor, which means it can readily react with biological nucleophiles, such as the thiol groups found in cysteine residues of proteins. researchgate.net This covalent modification of proteins can lead to enzyme inactivation and disruption of cellular signaling pathways. researchgate.netresearchgate.net

The rate at which this compound breaks down to generate its reactive metabolites is a critical determinant of its activity. Kinetic studies, particularly using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to measure the stability and fragmentation rates of this compound and its analogues under physiological conditions. nih.gov

In one study, the half-life (t½) for the decomposition of several related compounds was determined in a 1 M lutidine buffer (pH 7.4) at 37°C. nih.gov The results demonstrated that the chemical structure significantly influences the rate of fragmentation. This compound showed a decomposition half-life comparable to that of the natural cyclophosphamide metabolite system (4-hydroxycyclophosphamide/aldophosphamide). nih.gov

| Compound | Half-Life (t½) in minutes |

|---|---|

| 4-Hydroxycyclophosphamide/Aldophosphamide (B1666838) | 72 |

| This compound | 66 |

| Phenylketoifosfamide | 63 |

| Phenylketotrofosfamide | 56 |

| Methylketophosphamide | 173 |

Data derived from a study using ³¹P NMR spectroscopy at pH 7.4 and 37°C. nih.gov

These kinetic profiles reveal that the phenyl group in this compound profoundly influences the rate of fragmentation compared to a methyl group, as seen in the much longer half-life of methylketophosphamide. nih.gov The relatively rapid generation of reactive metabolites from this compound is consistent with its observed biological activity. nih.gov

This compound exhibits a distinct chemical reactivity profile when compared to key metabolites of cyclophosphamide, such as aldophosphamide and its stable precursor, 4-hydroperoxycyclophosphamide (4-HC). nih.gov

A primary difference lies in the equilibrium between the open-chain aldehyde/ketone form and the cyclic hemiaminal form. Aldophosphamide readily interconverts with its cyclic isomer, 4-hydroxycyclophosphamide. nih.gov This ring-chain tautomerism is a crucial aspect of its chemistry. In stark contrast, this compound shows a significant "resistance" to this type of intramolecular cyclization. nih.gov Spectroscopic (³¹P or ¹³C NMR) and chemical trapping experiments have failed to detect the formation of its corresponding cyclic isomer, 4-hydroxy-4-phenylcyclophosphamide. nih.gov This indicates that the equilibrium for this compound lies almost entirely in the open-chain keto form, making its chemical behavior less complex than that of the aldophosphamide/4-hydroxycyclophosphamide system. nih.gov

Another key distinction is its interaction with detoxifying enzymes. Aldophosphamide can be oxidized to the inactive carboxyphosphamide (B29615) by aldehyde dehydrogenase (ALDH) enzymes, which is a major mechanism of cellular resistance to cyclophosphamide. acs.orgtaylorandfrancis.com this compound, being a ketone, is not a substrate for ALDH and is therefore resistant to this inactivation pathway. nih.gov This resistance to ALDH-mediated detoxification means that this compound could potentially be effective against tumors that have developed resistance to cyclophosphamide via upregulation of ALDH.

Kinetic Studies of Reactive Metabolite Generation in Biological Milieux

Cellular Responses and Biological Effects of this compound

The unique chemical properties of this compound translate into specific biological effects at the cellular level, which have been evaluated in various cancer and normal cell types.

This compound and its analogues have demonstrated significant anticancer activity across a variety of test systems. nih.gov Studies have specifically investigated its cytotoxic effects on challenging cancer types like medulloblastoma.

In a comparative study, this compound was tested against the human medulloblastoma cell line TE-671. nih.gov The study confirmed that classical alkylating agents, including this compound, are active against this type of brain tumor. nih.gov Another analogue, phenylketoifosfamide, also showed activity in these test systems. nih.gov While specific IC₅₀ values for this compound in breast cancer cell lines are not detailed in the provided sources, its general cytotoxic potential has been established. nih.govnih.govmdpi.com For context, the cytotoxicity of various compounds is often reported as the IC₅₀, the concentration required to inhibit the growth of 50% of cells.

| Compound/Agent | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | TE-671 (Human Medulloblastoma) | Demonstrated cytotoxic activity in vitro and in vivo. | nih.gov |

| This compound Analogs | Various Test Systems | Exhibited good anticancer activity. | nih.gov |

The higher lipophilicity of this compound (log P > 1.69) compared to cyclophosphamide (log P = 0.73) suggests it may have different cellular uptake and distribution properties, which could influence its cytotoxic efficacy in different tumor microenvironments. nih.gov

The effect of this compound on non-cancerous cells, particularly sensitive populations like hematopoietic progenitor cells, is a critical aspect of its biological profile. These stem and progenitor cells are responsible for replenishing the body's blood and immune cells. frontiersin.org

Studies have shown that this compound is toxic to hematopoietic progenitor cells. nih.gov However, an interesting finding is that the viability of these progenitor cells can be modulated by cytokine pre-treatment. Preincubation of human bone marrow cells for 20 hours with a combination of Interleukin 1β (IL-1β) and Tumor Necrosis Factor α (TNF-α) was found to protect early progenitor cells from the toxic effects of this compound. nih.gov

This protective effect is noteworthy because it occurs through a mechanism distinct from the one that protects cells from 4-hydroperoxycyclophosphamide (4-HC). For 4-HC, the protection is mediated by an upregulation of the detoxifying enzyme ALDH. nih.gov Since this compound is not a substrate for ALDH, the cytokine-induced protection must rely on other, as-yet-unidentified mechanisms. nih.gov This suggests that while progenitor cells are sensitive to this compound, their response can be influenced by the inflammatory or signaling microenvironment. embopress.org

Elucidation of Cellular Protection Mechanisms Independent of Aldehyde Dehydrogenase (ALDH) Activity

While much of the resistance to oxazaphosphorine compounds is attributed to detoxification by aldehyde dehydrogenase (ALDH) enzymes, research using this compound has been instrumental in revealing that cells can employ protective mechanisms that are entirely independent of ALDH activity. This compound's resistance to metabolism by ALDH makes it a critical tool for isolating and studying these alternative pathways.

A significant ALDH-independent protective response has been linked to the action of pro-inflammatory cytokines. Cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the innate immune response, capable of inducing a wide range of cellular activities, including the activation of protective signaling cascades. nih.govopendentistryjournal.comnih.gov Studies have shown that these cytokines can induce resistance to chemotherapy and are often found at elevated levels in cancer patients. mdpi.comamegroups.org

Research on hematopoietic progenitor cells has demonstrated that preincubation with IL-1β and TNF-α provides protection against the toxicity of this compound. In these studies, a 20-hour preincubation of human bone marrow cells with both cytokines protected early progenitor cells from this compound. Because this compound is not metabolized or inactivated by ALDH, this protective effect must be ascribed to other, as-yet-unidentified mechanisms stimulated by the cytokine treatment. This finding clearly separates this protective pathway from the well-documented ALDH-mediated detoxification of other oxazaphosphorines like 4-hydroperoxycyclophosphamide (4-HC).

The existence of ALDH-resistant protective pathways is confirmed by the differential cellular responses to this compound compared to ALDH-substrate oxazaphosphorines. This compound is not a substrate for ALDH enzymes, a fact that has been leveraged to explore other cellular defense mechanisms. acs.org

For instance, studies involving retinoids like all-trans retinoic acid (ATRA) have shown a slight increase in cytotoxicity for this compound. acs.org While retinoids can decrease ALDH expression, their effect on this compound suggests they may also influence other cellular pathways that contribute to its cytotoxic effect. acs.org This points toward a complex network of cellular responses to this compound that operates independently of ALDH. While the precise nature of these cytokine-induced, ALDH-independent protective mechanisms against this compound requires further investigation, their existence highlights a critical area of cellular defense and potential therapeutic targeting.

Responses to Cytokines (e.g., Interleukin-1, Tumor Necrosis Factor-alpha)

Interplay with Cellular Detoxification and Resistance Mechanisms

The efficacy of alkylating agents like this compound is heavily influenced by a cell's intrinsic and acquired mechanisms of detoxification and resistance. These include enzymatic detoxification, which can inactivate the drug, and robust DNA repair systems that can reverse its cytotoxic effects.

A primary mechanism of resistance to the oxazaphosphorine class of anticancer drugs is mediated by aldehyde dehydrogenase (ALDH) enzymes, particularly isoforms ALDH1A1 and ALDH3A1. oncotarget.comnih.govnih.govoaepublish.com These enzymes are crucial for cellular detoxification. oncotarget.comunito.it Oxazaphosphorines like cyclophosphamide are activated by cytochrome P450 enzymes to form an intermediate, aldophosphamide. acs.org ALDH enzymes can then oxidize aldophosphamide into the far less toxic metabolite, carboxyphosphamide, effectively neutralizing the drug before it can exert its DNA-damaging effects. acs.org Consequently, high expression of ALDH1A1 and ALDH3A1 in tumor cells is strongly correlated with resistance to oxazaphosphorines. oncotarget.comoaepublish.comnih.gov

This compound is a key analogue in this context due to its specific chemical structure, which renders it resistant to inactivation by ALDH. acs.org This specificity makes it a valuable compound for bypassing ALDH-mediated resistance. Unlike cyclophosphamide's active aldehyde metabolite, this compound is not a substrate for ALDH enzymes, meaning its cytotoxic potential is not diminished by this common resistance pathway. This distinction allows it to be effective in cells with high ALDH expression and serves as a research tool to study cellular activities independent of ALDH.

Beyond ALDH, a host of other drug-metabolizing enzymes (DMEs) are involved in the processing of xenobiotics, including chemotherapeutic agents. These are broadly categorized into Phase I and Phase II enzymes. benthamscience.comopenaccessjournals.com

Phase I enzymes, dominated by the cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis. openaccessjournals.compharmacologyeducation.orgmsdmanuals.com For oxazaphosphorines like cyclophosphamide, CYP enzymes (e.g., CYP2B6, CYP3A4) are essential for the initial activation step. pharmacologyeducation.orgpatsnap.com Since this compound is an analogue of an already activated metabolite (4-HC), it likely bypasses this initial, variable step of CYP-mediated hydroxylation. oatext.com However, other CYP isoforms or Phase I enzymes could still be involved in its subsequent metabolism.

Phase II enzymes conjugate drugs or their metabolites with endogenous molecules to increase water solubility and facilitate excretion. openaccessjournals.com This family includes glutathione (B108866) S-transferases (GSTs), which have been implicated in resistance to oxazaphosphorines. nih.gov It is plausible that GSTs or other Phase II enzymes could interact with this compound or its metabolites, although specific studies on this interaction are limited. Polymorphisms in the genes encoding these various DMEs can lead to significant interindividual variability in drug metabolism and response, though studies on cyclophosphamide have not always found a direct correlation between common genetic variants and pharmacokinetic outcomes. nih.gov

The cytotoxic activity of this compound, like other oxazaphosphorines, stems from its ability to function as a DNA alkylating agent. patsnap.com The active metabolite, a phosphoramide mustard derivative, forms covalent bonds with DNA bases, creating DNA adducts. acs.orgoatext.com These adducts can lead to the formation of highly cytotoxic interstrand cross-links (ICLs), which physically prevent the separation of DNA strands, thereby blocking critical cellular processes like DNA replication and transcription. patsnap.com The formation of these DNA lesions triggers cell cycle arrest and, if the damage is too severe to be repaired, initiates apoptosis (programmed cell death). patsnap.comoatext.com

The cell's ability to withstand this compound is therefore critically dependent on its DNA repair capacity. Several intricate DNA repair pathways exist to counteract such damage:

Nucleotide Excision Repair (NER): This is a primary pathway for removing bulky DNA adducts that distort the DNA helix, such as those formed by many chemical carcinogens and alkylating agents. mdpi.comnih.govnih.gov The efficiency of NER can be variable and may depend on the specific chemical structure and stereochemistry of the DNA adduct. nih.gov

Base Excision Repair (BER): This pathway typically handles smaller, non-bulky lesions.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are responsible for repairing double-strand breaks, which can be a downstream consequence of ICLs. sigmaaldrich.com

Studies on related compounds have shown a direct correlation between ALDH-mediated resistance and a reduction in the number of DNA cross-links, confirming that DNA damage is the ultimate endpoint of cytotoxicity. nih.gov Enhanced DNA repair capacity is a recognized mechanism of resistance to alkylating agents, and the interplay between the rate of DNA adduct formation by this compound and the cell's efficiency in repairing these lesions is a key determinant of cellular fate. gustaveroussy.fr

Compound Reference Table

Structure Activity Relationship Sar and Computational Studies of Phenylketophosphamide

Systematic Evaluation of Structure-Activity Relationships in Phenylketophosphamide Analogs

To write this section, studies focusing on the synthesis and biological testing of a series of this compound analogs would be necessary. Structure-Activity Relationship (SAR) analysis is fundamental in medicinal chemistry for optimizing lead compounds by making systematic structural modifications and assessing their impact on biological activity. researchgate.netcreative-proteomics.comashp.org

Correlation between Structural Features and Cellular PotencyFulfilling this subsection would require data from research where chemists synthesize various analogs of this compound and then test their potency (e.g., IC50 values) in cellular assays.researchgate.netacs.orgThe analysis would involve correlating specific structural changes—such as modifying the phenyl ring, the keto group, or the phosphamide moiety—with observed changes in cellular potency. This would typically be presented in a data table, but no such data for this compound was found.

Advanced Research Perspectives and Unexplored Avenues for Phenylketophosphamide

Design and Synthesis of Advanced Phenylketophosphamide Probes for Mechanistic Dissection

The development of molecular imaging probes is a cornerstone of chemical biology, enabling the visualization and measurement of biological processes at the molecular level within living systems. nih.gov Such probes must be designed to reach their target of interest specifically while remaining stable long enough for detection. nih.gov The synthesis of these tools is often a challenging endeavor, requiring careful chemical strategy. nih.gov

In the context of this compound, research has focused on its preparation and the synthesis of related compounds to dissect the mechanisms of cyclophosphamide-like drugs. acs.org The synthesis of this compound and its analogs represents a foundational step in creating chemical probes to study alkylating agent activity. acs.orggoogle.com A key feature of this compound is that, upon decomposition, it generates phosphoramide (B1221513) mustard, the ultimate alkylating agent of cyclophosphamide (B585), but does not produce acrolein. researchgate.net This characteristic makes it an invaluable tool for isolating and studying the cytotoxic effects of phosphoramide mustard without the confounding cellular toxicity of acrolein.

The general approach to synthesizing these types of compounds involves multi-step chemical processes. For instance, the synthesis of quenched activity-based probes, another class of chemical tools, can involve steps like nucleophilic addition, deprotection, and copper-catalyzed cycloadditions to build the final molecular structure. universiteitleiden.nl While highly advanced probes incorporating fluorescent reporters or quenchers based on the this compound scaffold are not yet widely reported in the literature, the existing synthesis protocols for this compound itself provide the chemical framework necessary for creating such next-generation tools for deeper mechanistic investigation. acs.orgrsc.org

Strategies for Overcoming Drug Resistance: this compound as a Model Compound

The emergence of drug resistance in tumor cells is a primary obstacle in cancer chemotherapy, often leading to treatment failure. tandfonline.com One significant mechanism of resistance involves the rapid metabolism and inactivation of anticancer drugs by drug-metabolizing enzymes (DMEs). tandfonline.com Strategies to overcome this include the design of prodrugs and enzyme inhibitors. tandfonline.com

This compound has been instrumental as a model compound for studying resistance to oxazaphosphorine drugs like cyclophosphamide. A major pathway for cyclophosphamide detoxification is its oxidation by the enzyme aldehyde dehydrogenase (ALDH). However, this compound, an analog of the key cyclophosphamide metabolite 4-hydroperoxycyclophosphamide (4-HC), is notably resistant to inactivation by ALDH.

This unique property allows researchers to investigate non-ALDH-mediated resistance mechanisms. In one pivotal study, hematopoietic progenitor cells were pre-treated with cytokines (IL-1 and TNF-α), which protected them from 4-HC. This protection was largely attributed to increased ALDH activity. When the same experiment was conducted with this compound, the cells were still protected, even though ALDH cannot metabolize the compound. This finding demonstrated that cytokines could induce other, as-yet-unidentified mechanisms of drug resistance, making this compound a critical tool for uncovering and studying these alternative protective pathways. The development of drug-adapted cell lines is a common method for generating preclinical models to study the complex and often unpredictable routes of resistance formation. biorxiv.org

Novel Applications in Chemical Biology Research

Chemical biology utilizes chemical tools to study and manipulate biological systems, offering insights that are often unattainable through purely biological or genetic methods. leibniz-fmp.de Compounds like this compound, which can perturb specific cellular processes, are central to this field of research. rsc.org

Tumor hypoxia, or low oxygen levels in parts of a solid tumor, is a major factor in resistance to both chemotherapy and radiotherapy. convertpharma.comnih.gov This has led to the development of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively converted to toxic drugs by enzymes present in the hypoxic regions of tumors. convertpharma.comnih.gov This targeted activation makes HAPs a highly attractive therapeutic strategy. nih.govnih.gov

Several classes of HAPs have been developed, including those based on nitroaromatics, N-oxides, and quinones. nih.govdovepress.com For example, the N-oxide tirapazamine (B611382) and the dinitrobenzamide mustard PR-104 are well-known HAPs that undergo reduction in hypoxic conditions to form potent cytotoxic agents. nih.gov While the development of HAPs is a promising and active area of cancer research, published studies to date have not described the specific use of this compound scaffolds in the design of such hypoxia-activated systems. The field is dominated by other chemical structures designed for selective reduction under low-oxygen conditions. nih.govdovepress.comwikipedia.org

A biological pathway is a series of molecular actions within a cell that leads to a specific product or a change in cellular state. genome.gov Studying these pathways is crucial for understanding diseases and developing targeted therapies. genome.govnih.gov Chemical probes can be used to dissect these complex networks. nih.gov

This compound serves as a specialized tool for investigating specific biological pathways related to cancer drug action and resistance. Its primary application in this area is to differentiate the cytotoxic effects of phosphoramide mustard from other metabolites of cyclophosphamide and to parse different cellular resistance mechanisms. researchgate.net

As detailed previously, its resistance to detoxification by the ALDH enzyme pathway makes it an ideal instrument for studying alternative, non-ALDH-mediated protective mechanisms in cells. Research using this compound has provided clear evidence that hematopoietic cells can be protected from alkylating agents through pathways independent of ALDH, spurred by cytokine signaling. This allows for the focused investigation of these other defense pathways, which may involve different enzyme systems or cellular transport mechanisms that remain to be fully characterized.

Development of Hypoxia-Activated Prodrug Systems Based on this compound Scaffolds

Future Directions in this compound Research

The unique properties of this compound position it as a valuable compound for future research aimed at overcoming challenges in cancer therapy. Based on its established role, several future directions can be envisioned:

Development of Advanced Probes: A significant future step would be the design and synthesis of this compound-based molecular probes that incorporate reporter groups, such as fluorophores. rsc.orgnih.gov These advanced tools would allow for real-time imaging and quantitative analysis of the drug's uptake, distribution, and interaction with cellular targets, providing deeper insights into its mechanism of action and the resistance pathways it helps to uncover.

Elucidation of Novel Resistance Pathways: this compound is a perfect model compound for exploring the non-ALDH resistance mechanisms it brought to light. Future studies could use it in high-throughput screening assays to identify the specific proteins and genes responsible for this resistance, potentially revealing new therapeutic targets for adjunct therapies.

Rational Design of Novel Analogs: The this compound scaffold could be systematically modified to create new analogs. These could be designed to have altered cell permeability, target specificity, or to be activated by specific tumor microenvironment conditions, such as hypoxia, even though this has not been explored yet.

Combination Therapy Studies: Given its ability to bypass ALDH-mediated resistance, this compound and its future derivatives could be used in preclinical studies to test combination therapies. Pairing these compounds with inhibitors of the other, newly identified resistance pathways could lead to potent therapeutic strategies for overcoming multi-drug resistance.

Q & A

Q. What are the key structural features of Phenylketophosphamide that influence its antitumor activity?

this compound’s antitumor activity is modulated by its phenyl group and phosphorodiamidate backbone. The phenyl substituent reduces intramolecular cyclization compared to aldophosphamide, enhancing metabolic stability and prolonging cytotoxic alkylating agent release. Structural analysis via ³¹P NMR and ¹³C NMR confirms resistance to forming 4-hydroxy derivatives, a critical factor in its pharmacokinetic profile . Researchers should prioritize X-ray crystallography or computational modeling to correlate structural dynamics with bioactivity.

Q. What experimental methods are recommended for synthesizing and characterizing this compound?

Synthesis involves reacting phenyl ketone precursors with phosphorodiamidate intermediates under controlled anhydrous conditions. Characterization requires ³¹P NMR to monitor phosphorus-containing intermediates and HPLC to assess purity. Kinetic studies should use lutidine buffer (pH 7.4, 37°C) with dimethyl sulfoxide (DMSO) to mimic physiological conditions . Ensure reproducibility by adhering to stoichiometric ratios and documenting reaction times (e.g., half-life of 66 minutes under standard conditions).

Q. How does this compound’s mechanism of action differ from cyclophosphamide metabolites?

Unlike aldophosphamide, which undergoes rapid cyclization to 4-hydroxycyclophosphamide, this compound resists intramolecular addition due to steric hindrance from the phenyl group. This results in slower fragmentation and sustained alkylating agent release. Researchers should compare cytotoxicity profiles using in vitro assays (e.g., IC₅₀ in breast cancer cell lines) and validate via ³¹P NMR fragmentation kinetics .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the kinetic stability of this compound in physiological models?

Use ³¹P NMR spectroscopy to quantify fragmentation rates under varying pH (6.5–7.8), temperature (25–42°C), and buffer compositions (e.g., lutidine vs. phosphate). Include NaCN trapping experiments to detect transient intermediates. Data should be normalized to control compounds (e.g., methylketophosphamide) to isolate phenyl-specific effects . Apply Arrhenius plots to predict stability in vivo.

Q. How can researchers resolve contradictions in fragmentation rates between this compound and its methyl-substituted analogues?

Contradictions arise from steric and electronic differences between phenyl and methyl groups. Conduct comparative kinetic studies using isotopic labeling (e.g., deuterated analogs) to track reaction pathways. Pair this with density functional theory (DFT) simulations to map energy barriers for fragmentation. Validate findings with cytotoxicity assays to link kinetics to bioactivity .

Q. What methodological approaches are effective for assessing this compound’s biodistribution in preclinical models?

Use radiolabeled analogs (e.g., ¹⁸F-fluorocyclophosphamide) and autoradiography in tumor-bearing murine models. Compare biodistribution patterns with positron emission tomography (PET) imaging. Ensure ethical compliance by adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal studies . Normalize data to plasma half-life and tumor volume metrics.

Q. How can predictive models improve the selection of this compound analogues for anticancer screening?

Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, molar refractivity, and H-bonding capacity. Train models on datasets from analogues (e.g., bromine-substituted ifosfamide derivatives) and validate with in vivo antitumor assays. Prioritize compounds with fragmentation half-lives between 50–70 minutes for optimal cytotoxicity .

Q. What strategies mitigate replication challenges in this compound’s antitumor efficacy studies?

Standardize assay conditions: Use syngeneic tumor models (e.g., human breast cancer xenografts) and control for variables like DMSO concentration (<2% v/v). Publish raw NMR spectra and chromatograms in supplemental materials to enhance reproducibility. Cross-validate results with independent labs using blinded sample analysis .

Methodological Frameworks

- For hypothesis testing : Apply the PICOT framework (Population: tumor models; Intervention: this compound; Comparison: cyclophosphamide; Outcome: tumor regression; Time: 4–6 weeks) .

- For data interpretation : Use the FINER criteria to ensure ethical and feasible study designs, particularly in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.